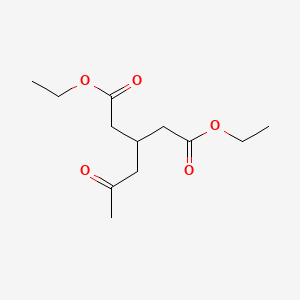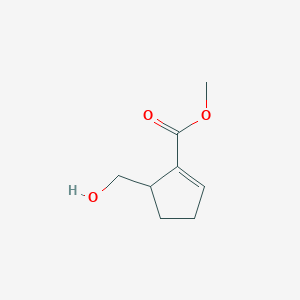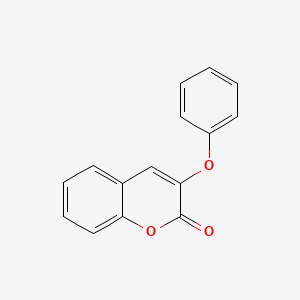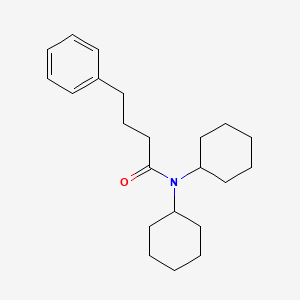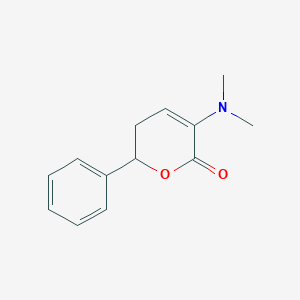
3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of pyranones It is characterized by a dimethylamino group attached to the third carbon, a phenyl group attached to the sixth carbon, and a dihydropyranone ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one typically involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted pyranone. One common method involves the condensation of dimethylamine with 6-phenyl-2H-pyran-2-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process typically includes the use of high-purity reagents, optimized reaction temperatures, and pressures to ensure maximum yield and purity of the final product. The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The dimethylamino or phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted pyranone oxides, while reduction may produce phenyl-substituted dihydropyranones.
Applications De Recherche Scientifique
3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)-1-phenyl-2-propen-1-one
- 3-(Dimethylamino)-1-phenyl-2-butanone
- 3-(Dimethylamino)-1-phenyl-2-pentanone
Uniqueness
3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific structural features, such as the dihydropyranone ring and the positioning of the dimethylamino and phenyl groups. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
| 91075-12-6 | |
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
5-(dimethylamino)-2-phenyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H15NO2/c1-14(2)11-8-9-12(16-13(11)15)10-6-4-3-5-7-10/h3-8,12H,9H2,1-2H3 |
Clé InChI |
BAZKTMOSJROLNG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CCC(OC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



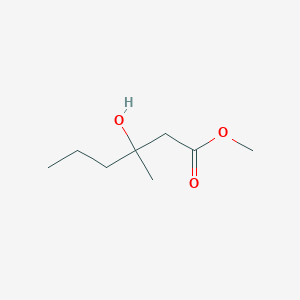
![N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide](/img/no-structure.png)

